(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine
Overview
Description
Synthesis Analysis
Stereoselective synthesis is a key approach in generating chiral compounds like (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine. A notable example is the synthesis of related chiral pyrrolidines, which involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, demonstrating the complexity and efficiency required in synthesizing such molecules (Lall et al., 2012).
Molecular Structure Analysis
The crystal structure of compounds closely related to (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine reveals intricate details about their spatial configuration. For instance, the analysis of ethyl (2S,2'R)-1'-benzyl-3-oxo-3H-dispiro[1-benzothiophene-2,3'-pyrrolidine-2',11''-indeno[1,2-b]quinoxaline]-4'-carboxylate showcases twisted conformations and intermolecular interactions (Govindaraj et al., 2015).
Chemical Reactions and Properties
Various chemical reactions involving pyrrolidine derivatives highlight their reactivity and utility in synthesizing complex molecules. For example, the intramolecular cycloaddition reactions demonstrate the versatility of pyrrolidines in forming cyclic structures with potential pharmacological activities (He, 2010).
Physical Properties Analysis
The physical properties of chiral pyrrolidine compounds are influenced by their molecular structure. Studies on compounds like 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate provide insights into the conformational preferences and intermolecular interactions, which are crucial for understanding the physical properties of these molecules (He, 2010).
Chemical Properties Analysis
The chemical properties of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine and its analogs can be elucidated through studies on their reactivity and interaction with various chemical reagents. For instance, the reaction of pyrrolidine-2,4-diones with ethyl (arylimino)acetates in the presence of Lewis acids highlights the reactivity of pyrrolidine derivatives towards acylation, a key reaction in modifying the chemical properties of these molecules (Lu & Shi, 2007).
Scientific Research Applications
Antibacterial Activity
A study reported the synthesis of an unexpected product, closely related to the target compound, which exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (Angelov, Terziyska, & Georgiev, 2023).
Synthetic Applications in Pharmaceuticals
Another research focused on the stereoselective synthesis of an intermediate crucial for the preparation of a fluoroquinolone antibiotic, indicating the role of related compounds in synthesizing treatments for respiratory tract infections, including those caused by multidrug-resistant organisms (Lall et al., 2012).
Catalysis and Organic Synthesis
The synthesis of pyrrolidine derivatives, involving catalysis and enantioselective reactions, showcases the utility of related compounds in creating complex molecular architectures. These methodologies have potential applications in the synthesis of bioactive molecules and natural products (Yang et al., 2009).
Enzymatic Synthesis
Research into the enzymatic reduction of N-benzyl-3-pyrrolidinone to its alcohol form by Devosia riboflavina highlights the importance of these compounds as intermediates in the biosynthesis of chiral building blocks for pharmaceuticals (Kizaki et al., 2008).
Histamine Receptor Antagonists
Compounds structurally related to the query have been synthesized and evaluated as potent histamine-3 receptor antagonists, suggesting potential applications in the development of treatments for neurological disorders (Zhou et al., 2012).
Safety And Hazards
Future Directions
The future directions for “(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine” and similar compounds lie in their potential use in drug discovery. Pyrrolidine derivatives are versatile scaffolds for creating novel biologically active compounds . They can be used to design new compounds with different biological profiles, contributing to the treatment of various diseases .
properties
IUPAC Name |
(3S)-1-benzyl-N-ethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUSRJKSLXIJH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494267 | |
Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | |
CAS RN |
169750-99-6 | |
Record name | (3S)-1-Benzyl-N-ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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